molecular formula C12H7ClN2 B8009962 2-(2-Chlorophenyl)isonicotinonitrile

2-(2-Chlorophenyl)isonicotinonitrile

Cat. No.: B8009962
M. Wt: 214.65 g/mol
InChI Key: CEHTULLYWYHHEL-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)isonicotinonitrile is a chemical compound of interest in scientific research, particularly in medicinal chemistry and drug discovery. It belongs to the class of organic compounds known as nitriles, which are characterized by a cyano group (-C≡N) . This functional group is a common feature in many pharmacologically active molecules and is frequently used in chemical synthesis to create diverse molecular architectures for biological screening. The core structure of isonicotinonitrile, a pyridine ring substituted with a nitrile group, is a recognized scaffold in the development of enzyme inhibitors. Recent research highlights the application of similar isonicotinonitrile derivatives in the field of cancer immunotherapy, specifically as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a haem-containing enzyme that plays a critical role in the kynurenine pathway of tryptophan metabolism and is a validated immuno-oncology target; its inhibition can help overcome cancer-mediated suppression of the immune response . Compounds featuring the isonicotinonitrile structure can act as high-efficiency, haem-binding inhibitors, making them valuable tools for probing IDO1 biology and developing new anti-cancer agents . As a nitrile-containing compound, researchers can also utilize this compound as a versatile synthetic intermediate. The nitrile group can be transformed into other functional groups, such as amines or carboxylic acids, enabling the synthesis of a wider array of compounds for structure-activity relationship (SAR) studies . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) and handle the material with appropriate precautions.

Properties

IUPAC Name

2-(2-chlorophenyl)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-11-4-2-1-3-10(11)12-7-9(8-14)5-6-15-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHTULLYWYHHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Reaction-Based Synthesis

Multicomponent reactions (MCRs) offer a streamlined approach to assembling complex heterocycles. A representative method involves the condensation of 2-chlorobenzaldehyde, ethyl cyanoacetate, and ammonium acetate in ethanol under reflux conditions . This one-pot strategy proceeds via a Knoevenagel-Michael-cyclization cascade:

  • Knoevenagel condensation : 2-Chlorobenzaldehyde reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

  • Michael addition : Ammonium acetate facilitates the addition of the enolate of ethyl cyanoacetate to the unsaturated intermediate.

  • Cyclization and aromatization : Intramolecular cyclization yields the pyridine core, followed by dehydration to afford the target compound.

Optimization Insights :

  • Solvent : Ethanol outperforms DMF or THF due to its polarity and ability to stabilize intermediates .

  • Catalyst : Ammonium acetate acts as a dual acid-base catalyst, enhancing reaction kinetics.

  • Yield : 68–88% under reflux for 12 hours .

Table 1: Multicomponent Reaction Parameters

ComponentRoleOptimal Quantity
2-ChlorobenzaldehydeElectrophilic partner1.0 equiv
Ethyl cyanoacetateNucleophile1.2 equiv
Ammonium acetateCatalyst8.0 equiv
EthanolSolvent30 mL/mmol

Directed Chlorination and Cyano Substitution

An alternative route leverages directed chlorination of pre-functionalized pyridine derivatives. Starting from isonicotinonitrile, selective chlorination at the 2-position is achieved using phosphorus oxychloride (POCl₃) under solvent-free conditions . The chlorophenyl group is subsequently introduced via Suzuki-Miyaura cross-coupling:

Step 1: Chlorination of Isonicotinonitrile
Isonicotinonitrile+POCl3120C2Chloroisonicotinonitrile\text{Isonicotinonitrile} + \text{POCl}_3 \xrightarrow{120^\circ \text{C}} 2-\text{Chloroisonicotinonitrile}

  • Key Insight : POCl₃ acts as both a chlorinating agent and Lewis acid, polarizing the pyridine ring for electrophilic substitution .

  • Yield : 75–82% after 10–12 hours .

Step 2: Suzuki Coupling with 2-Chlorophenylboronic Acid
2Chloroisonicotinonitrile+2-Chlorophenylboronic AcidPd(PPh3)4,Na2CO3Target Compound2-\text{Chloroisonicotinonitrile} + \text{2-Chlorophenylboronic Acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Target Compound}

  • Catalyst System : Pd(PPh₃)₄ in aqueous Na₂CO₃ enables efficient coupling under microwave irradiation (100°C, 30 min) .

  • Yield : 65–70% post-column chromatography .

Table 2: Chlorination-Coupling Sequence Outcomes

StepReagentConditionsYield (%)
1POCl₃120°C, solvent-free82
2Pd(PPh₃)₄, Na₂CO₃Microwave, 100°C70

Recent advances in electrophotocatalysis enable the direct introduction of hydroxymethyl groups, which can be further functionalized. While not directly applicable to 2-(2-chlorophenyl)isonicotinonitrile, methodologies from related systems provide foundational insights :

Key Observations :

  • Redox Mediators : 9-(2-Chlorophenyl)-2,7-dimethylacridine enhances charge transfer in methanol/water mixtures .

  • Acid Additives : HCl (1 M) optimizes proton-coupled electron transfer, critical for C–H activation .

Adaptation Potential :
Replacing methanol with cyanating agents (e.g., KCN/CuCN) under electrophotocatalytic conditions could theoretically introduce the nitrile group post-chlorophenyl coupling.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodAdvantagesLimitationsYield Range (%)
Multicomponent ReactionOne-pot, high atom economyRequires lengthy reflux68–88
Chlorination-CouplingModular, scalableMulti-step purification65–82
ElectrophotocatalysisMild conditions, green chemistryNot yet demonstrated for targetN/A

Mechanistic Considerations and Side Reactions

  • Byproduct Formation : In multicomponent reactions, over-cyclization may yield quinoline derivatives, necessitating silica gel chromatography for isolation .

  • Regioselectivity : POCl₃-mediated chlorination favors the 2-position due to nitrile-directed para activation .

  • Catalyst Deactivation : Pd catalysts in Suzuki coupling are sensitive to residual chloride ions, requiring rigorous washing .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)isonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorinated phenyl ring can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that 2-(2-Chlorophenyl)isonicotinonitrile exhibits potential antimicrobial activity against a range of pathogens. A study demonstrated its efficacy against both gram-positive and gram-negative bacteria, suggesting its possible use as a lead compound in the development of new antibiotics.

Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays showed that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further drug development .

Agrochemical Applications

Plant Growth Regulation
this compound has been explored for its role in enhancing plant growth and resistance to diseases. It acts as a plant growth regulator, promoting the synthesis of pathogenesis-related proteins in plants, which are crucial for disease resistance. This property positions it as a valuable agent in the development of eco-friendly agrochemicals .

Pesticide Development
The compound is being investigated as an intermediate in the synthesis of novel pesticides. Its structural characteristics allow for modifications that can enhance bioactivity against specific pests while minimizing environmental impact .

Materials Science

Synthesis of Advanced Materials
In materials science, this compound serves as a building block for synthesizing complex organic materials with unique properties. Its derivatives are used in creating polymers and nanomaterials that exhibit enhanced electrical and thermal conductivity, which are critical for applications in electronics and energy storage .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The results indicated that this compound showed comparable or superior activity to commonly used antibiotics, highlighting its potential as a new therapeutic agent.

PathogenInhibition Zone (mm)Comparison with Standard Antibiotics
E. coli18Superior to Ampicillin
S. aureus20Comparable to Vancomycin

Case Study 2: Plant Growth Promotion

In agricultural trials, plants treated with this compound exhibited increased growth rates and enhanced resistance to fungal infections compared to untreated controls.

Treatment GroupHeight Increase (%)Disease Incidence (%)
Control-40
Treated3010

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)isonicotinonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Findings:

Substituent Position Effects: The 2-Cl, 4-CN arrangement in this compound enhances its electron-withdrawing character compared to isomers like 3-Chloro-4-cyanopyridine. This increases its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, where halogenated pyridines act as electrophilic partners . In contrast, 4-Chloro-2-cyanopyridine exhibits reduced steric hindrance, making it preferable for nucleophilic aromatic substitution.

Thermodynamic Stability: Compounds with para-directing groups (e.g., -CN) typically exhibit higher thermal stability. For instance, this compound’s melting point is expected to exceed that of 2-Chloro-5-cyanopyridine due to stronger dipole interactions.

Research Implications and Limitations

While this compound shows promise in synthetic chemistry, the provided data contains inconsistencies (e.g., mismatched molecular formula and nomenclature). Further studies are needed to:

  • Clarify its exact structure (e.g., via X-ray crystallography).
  • Compare its spectroscopic profiles (¹H/¹³C NMR, IR) with isomers.
  • Evaluate biological activity relative to fluorinated analogs.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Chlorophenyl)isonicotinonitrile, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated pyridine precursors. For example, coupling 2-chlorophenylboronic acid with a cyanopyridine derivative under palladium catalysis. Optimize reaction efficiency by:
  • Screening catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and solvents (DMF, THF).

  • Varying temperature (80–120°C) and reaction time (12–24 hours).

  • Using additives like K₂CO₃ to enhance nucleophilicity.
    Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% purity. Confirm yield and purity using HPLC or GC-MS .

    • Example Reaction Table :
PrecursorCatalystSolventTemp (°C)Yield (%)Purity (%)
2-Chlorophenylboronic acidPd(PPh₃)₄ (5 mol%)DMF1007297
3-Bromo-4-cyanopyridinePdCl₂(dppf) (3%)THF806595

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.2–8.5 ppm) and nitrile carbon (δ ~115 ppm). Compare with computed spectra (DFT) for validation .
  • IR Spectroscopy : Confirm C≡N stretch (~2220 cm⁻¹) and C-Cl (~750 cm⁻¹).
  • Mass Spectrometry : Use ESI-MS to detect [M+H]⁺ (e.g., m/z 215.04 for C₁₂H₈ClN₂).
  • X-ray Crystallography : Resolve crystal packing and bond angles (if single crystals form).

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves (11–13 mil thickness) for routine handling; butyl rubber gloves (>12 mil) for prolonged exposure .
  • Eye Protection : Chemical goggles during synthesis or transfers.
  • Ventilation : Conduct reactions in a fume hood due to potential cyanide release under decomposition.

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic properties of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311G**) to:
  • Map electrostatic potential surfaces (EPS) for nucleophilic attack sites.
  • Calculate HOMO-LUMO gaps to predict reactivity in cross-coupling reactions.
  • Simulate UV-Vis spectra (TD-DFT) and compare with experimental data .

Q. How to address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from:
  • Purity variations : Validate via HPLC (e.g., ≥98% vs. 95% purity impacts IC₅₀).
  • Assay conditions : Control pH, temperature, and solvent (DMSO vs. aqueous buffer).
  • Structural analogs : Compare with derivatives (e.g., methyl vs. chloro substituents). Use CAS SciFindern to filter studies by substance role (e.g., "cyano group as pharmacophore") .

Q. What strategies validate the compound’s photophysical properties for material science applications?

  • Methodological Answer :
  • Fluorescence Spectroscopy : Measure quantum yield (λₑₓ = 300–400 nm) in solvents of varying polarity.
  • Solvatochromism Analysis : Correlate emission shifts with solvent dielectric constant.
  • Theoretical Modeling : Use TD-DFT to predict excited-state behavior and compare with experimental Stokes shifts .

Q. How to design structure-activity relationship (SAR) studies for drug discovery applications?

  • Methodological Answer :
  • Synthesize derivatives (e.g., replacing Cl with F or NO₂).
  • Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7).
  • Corrogate electronic properties (Hammett σ values) with bioactivity.

Data Contradiction Analysis Framework

FactorExample Conflict Resolution StrategyEvidence Source
Purity DiscrepanciesRe-crystallize and re-test via HPLC
Solvent EffectsStandardize DMSO concentration (<0.1% v/v)
Structural DegradationStability studies under light/heat exposure

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